molecular formula C19H23NO5 B14464768 2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate CAS No. 65798-84-7

2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate

Cat. No.: B14464768
CAS No.: 65798-84-7
M. Wt: 345.4 g/mol
InChI Key: IWWALVOCEBWHMK-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group, which is derived from benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate typically involves the esterification of 2,4,6-trimethoxybenzoic acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New ester or amine derivatives.

Scientific Research Applications

2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(phenyl)amino]ethyl benzoate
  • 2-[Methyl(phenyl)amino]ethyl 4-methoxybenzoate
  • 2-[Methyl(phenyl)amino]ethyl 3,4,5-trimethoxybenzoate

Uniqueness

2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65798-84-7

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

2-(N-methylanilino)ethyl 2,4,6-trimethoxybenzoate

InChI

InChI=1S/C19H23NO5/c1-20(14-8-6-5-7-9-14)10-11-25-19(21)18-16(23-3)12-15(22-2)13-17(18)24-4/h5-9,12-13H,10-11H2,1-4H3

InChI Key

IWWALVOCEBWHMK-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C1=C(C=C(C=C1OC)OC)OC)C2=CC=CC=C2

Origin of Product

United States

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